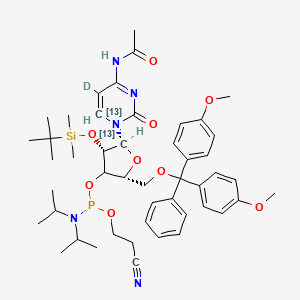

Ac-rC Phosphoramidite-13C2,d1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

分子式 |

C47H64N5O9PSi |

|---|---|

分子量 |

905.1 g/mol |

IUPAC 名称 |

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(213C)oxolan-2-yl]-5-deuterio-2-oxo(613C)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27D,29+1,44+1 |

InChI 键 |

QKWKXYVKGFKODW-RSSMNJLZSA-N |

手性 SMILES |

[2H]C1=[13CH]N(C(=O)N=C1NC(=O)C)[13C@H]2[C@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |

规范 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ac-rC Phosphoramidite-[6-¹³C, 5-d]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N⁴-Acetyl-ribocytidine([6-¹³C, 5-²H]) phosphoramidite (B1245037), a specialized stable isotope-labeled reagent designed for the precise, site-specific incorporation into synthetic RNA oligonucleotides. Its primary application lies in advanced biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the structure, dynamics, and molecular interactions of RNA at atomic resolution.

Core Compound Specifications

Ac-rC Phosphoramidite-[6-¹³C, 5-d] is a cytidine (B196190) ribonucleoside building block modified for use in automated solid-phase oligonucleotide synthesis. The key features are an acetyl (Ac) protecting group on the exocyclic amine (N⁴) of cytidine, standard protecting groups for the ribose sugar and phosphate (B84403) moiety, and specific isotopic labels on the nucleobase.

The precise labeling with Carbon-13 at the 6-position and Deuterium at the 5-position of the pyrimidine (B1678525) ring is strategically designed to create an isolated ¹³C-¹H spin system. This is invaluable for NMR studies as it simplifies complex spectra and allows for the measurement of specific nuclear interactions without interference from adjacent carbon-carbon couplings, facilitating unambiguous resonance assignment and the study of molecular dynamics.[1][2][3]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for the stable isotope-labeled phosphoramidite and its unlabeled analogue for comparison.

Table 1: Properties of Ac-rC Phosphoramidite-[6-¹³C, 5-d]

| Property | Value | Source |

|---|---|---|

| Full Chemical Name | N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine-6-¹³C,5-d, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Molecular Formula | ¹³CC₄₆DH₆₃N₅O₉PSi | |

| Molecular Weight | 904.10 g/mol | |

| Isotopic Enrichment | ≥98 atom % ¹³C; ≥98 atom % D | |

| Chemical Purity | ≥95% (Determined by ³¹P-NMR) | |

| Appearance | White to off-white powder | [] |

| Storage Conditions | Store at -20°C, desiccated | |

Table 2: Properties of Standard (Unlabeled) Ac-rC Phosphoramidite

| Property | Value | Source |

|---|---|---|

| Full Chemical Name | N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | [5] |

| Molecular Formula | C₄₇H₆₄N₅O₉PSi | [5] |

| Molecular Weight | 902.1 g/mol | [5] |

| Typical Coupling Efficiency | >97% (with extended coupling times) | |

Experimental Protocols & Methodologies

The primary application of this reagent is its incorporation into an RNA oligonucleotide via automated solid-phase synthesis. The resulting labeled RNA is then used in biophysical assays, most notably NMR spectroscopy.

Experimental Workflow: From Synthesis to Analysis

The logical workflow involves the chemical synthesis of the RNA, its subsequent purification, and finally, analysis to study its structure and dynamics.

Protocol 1: Site-Specific Incorporation via Solid-Phase RNA Synthesis

This protocol outlines the standard procedure for incorporating the labeled phosphoramidite into a target RNA sequence using an automated DNA/RNA synthesizer.

Materials:

-

Ac-rC Phosphoramidite-[6-¹³C, 5-d]

-

Standard, unlabeled RNA phosphoramidites (A, G, U) with 2'-O-TBDMS or equivalent protection.

-

Controlled Pore Glass (CPG) solid support functionalized with the initial 3'-nucleoside.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (B52724).

-

Capping Solution A: Acetic Anhydride in THF/Lutidine.

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

-

Anhydrous Acetonitrile.

Methodology:

-

Preparation: Dissolve the labeled Ac-rC phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install the reagents on a compatible automated DNA/RNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles. For each nucleotide addition, the following four steps are performed:

-

Step A: Deblocking: The 5'-O-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution.

-

Step B: Coupling: The labeled or standard phosphoramidite is activated by the activator and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing RNA chain. Note: Due to the steric bulk of the 2'-O-TBDMS group, an extended coupling time of 6-12 minutes is recommended to ensure high coupling efficiency (>97%).

-

Step C: Capping: Any unreacted 5'-hydroxyl groups are irreversibly acetylated by the capping solution to prevent the formation of deletion sequences.

-

Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the iodine solution.

-

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the cyanoethyl protecting groups are removed using concentrated ammonium (B1175870) hydroxide/ethanol (3:1 v/v).

-

The exocyclic amine protecting groups (including the N⁴-acetyl group) are removed by heating the solution at 55°C.

-

The 2'-O-TBDMS protecting groups are removed by treatment with a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).

-

-

Purification: The final, fully deprotected RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

The Phosphoramidite Synthesis Cycle

The core of the synthesis is a four-step chemical cycle that is repeated for each nucleotide addition. The use of a specific labeled phosphoramidite at a designated cycle results in its site-specific incorporation.

Protocol 2: Preparation of Labeled RNA for NMR Spectroscopy

Materials:

-

Purified, lyophilized, isotopically labeled RNA.

-

NMR Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5).

-

Deuterium Oxide (D₂O, 99.96%).

-

Standard NMR tubes.

Methodology:

-

Quantification: Dissolve the purified RNA in nuclease-free water. Measure the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer to determine the concentration.

-

Buffer Exchange: Desalt the RNA sample and exchange it into the desired NMR buffer using a size-exclusion spin column or dialysis.

-

Lyophilization: Freeze the sample in liquid nitrogen and lyophilize to a dry powder to remove all water.

-

Reconstitution: Carefully reconstitute the RNA powder in the appropriate volume of D₂O (or a 90% H₂O/10% D₂O mixture for observing exchangeable protons) to achieve the final concentration desired for NMR (typically 0.5 - 1.0 mM).

-

Annealing: To ensure proper folding, heat the RNA sample to 95°C for 5 minutes, followed by slow cooling to room temperature over several hours.

-

Sample Transfer: Transfer the final sample to a clean, Shigemi or standard NMR tube for analysis. The sample is now ready for data acquisition on an NMR spectrometer.

References

Unveiling RNA's Dynamic Landscape: A Technical Guide to 13C-Labeled Phosphoramidites in RNA Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonucleic acid (RNA) has emerged from the shadow of its more famous cousin, DNA, to take center stage in a multitude of cellular processes, from gene regulation to catalysis. The intricate functions of RNA are intimately linked to its three-dimensional structure and dynamic conformational changes. To understand these complex biomolecules at an atomic level, researchers are increasingly turning to powerful biophysical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy at the forefront. A key enabling technology in this field is the use of stable isotope labeling, particularly the site-specific incorporation of carbon-13 (¹³C) into RNA using labeled phosphoramidites. This technical guide provides an in-depth exploration of the applications of ¹³C-labeled phosphoramidites in RNA studies, offering a valuable resource for researchers in academia and the pharmaceutical industry.

The solid-phase chemical synthesis of RNA using phosphoramidite (B1245037) chemistry allows for the precise, position-specific introduction of isotopically labeled nucleosides into a growing RNA chain.[1] This level of control is a significant advantage over enzymatic methods, which are generally better suited for uniform labeling.[1] By strategically placing ¹³C labels at specific positions within an RNA molecule, scientists can simplify complex NMR spectra, resolve resonance ambiguities, and probe the local conformational dynamics that are critical for understanding biological function and drug interactions.

Core Applications in RNA Structural Biology

The primary application of ¹³C-labeled phosphoramidites in RNA research is to overcome the inherent challenges of NMR spectroscopy when applied to large biomolecules. As the size of an RNA molecule increases, so does the complexity of its NMR spectrum, leading to severe resonance overlap that can make structure determination and dynamic analysis intractable.[2][3] Site-specific ¹³C labeling provides a powerful solution to this problem.

Enhancing Spectral Resolution and Aiding Resonance Assignment

By introducing a ¹³C label at a single, known position in an RNA sequence, the corresponding signals in a 2D ¹H-¹³C correlation spectrum can be unambiguously identified. This greatly simplifies the process of resonance assignment, which is the first and often most challenging step in any NMR-based structural study.[4] This approach is particularly valuable for studying large RNAs or RNA-protein complexes where spectral crowding is a major obstacle.[5]

Probing RNA Dynamics with Relaxation Dispersion NMR

Beyond static structure determination, ¹³C-labeled phosphoramidites are instrumental in studying the dynamic nature of RNA. Many RNAs undergo conformational changes on the microsecond to millisecond (µs-ms) timescale, which are often crucial for their biological function. These dynamic processes can be investigated using NMR relaxation dispersion experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ experiments.[6][7]

These techniques are highly sensitive to changes in the local magnetic environment that occur during conformational exchange. By incorporating an isolated ¹³C spin, free from confounding ¹³C-¹³C scalar couplings, researchers can accurately quantify the kinetics and thermodynamics of these dynamic processes.[8] This allows for the characterization of transient, low-population "excited states" that are often invisible to other structural biology techniques but may play critical roles in RNA function.[6]

Quantitative Data from ¹³C NMR Studies of RNA

The use of ¹³C-labeled phosphoramidites enables the acquisition of precise quantitative data on RNA structure and dynamics. The following tables summarize key NMR parameters that can be measured using these techniques.

| Parameter | Description | Typical Application | Reference |

| Chemical Shift Perturbations (CSPs) | Changes in the resonance frequency of a nucleus upon binding to another molecule (e.g., a protein or a small molecule drug). | Mapping binding interfaces and determining binding affinities. | [9] |

| Longitudinal Relaxation Rate (R₁) | The rate at which the longitudinal magnetization returns to equilibrium after perturbation. Sensitive to molecular tumbling and fast internal motions. | Characterizing the overall and local flexibility of the RNA backbone and bases. | [2][10] |

| Transverse Relaxation Rate (R₂) | The rate of decay of transverse magnetization. Sensitive to molecular tumbling, internal motions, and chemical exchange. | Probing conformational exchange and dynamics on a wide range of timescales. | [2][10] |

| Heteronuclear Overhauser Effect (hNOE) | The change in the intensity of a heteronuclear spin's signal upon saturation of the attached proton's signal. Provides information on fast (picosecond to nanosecond) internal motions. | Assessing the flexibility of specific sites within the RNA molecule. | [2][10] |

| Exchange Rate (kex) | The rate constant for the interconversion between different conformational states. | Quantifying the kinetics of RNA folding and ligand binding. | [11] |

| Population of States (pA, pB) | The relative populations of the different conformational states in equilibrium. | Determining the thermodynamic stability of different RNA conformations. | [1] |

Experimental Protocols

Synthesis of ¹³C-Labeled RNA via Solid-Phase Synthesis

The chemical synthesis of RNA oligonucleotides with site-specific ¹³C labels is a well-established procedure performed on an automated DNA/RNA synthesizer. The general workflow is as follows:

-

Preparation of ¹³C-Labeled Phosphoramidites: The synthesis of ¹³C-labeled ribonucleoside phosphoramidites is a multi-step chemical process. A common strategy involves the regioselective 2'-O-silylation of a ¹³C-labeled ribonucleoside, followed by protection of the 5'-hydroxyl group and phosphitylation of the 3'-hydroxyl group.[12] These labeled building blocks are then purified and prepared for use in solid-phase synthesis.

-

Solid-Phase Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain.

-

Coupling: The ¹³C-labeled phosphoramidite is activated and coupled to the free 5'-hydroxyl of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support, and all protecting groups on the bases and the phosphate backbone are removed.

-

Purification: The crude RNA product is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

NMR Spectroscopy of ¹³C-Labeled RNA

A detailed protocol for acquiring and analyzing NMR data on a ¹³C-labeled RNA sample to study its dynamics using relaxation dispersion would typically involve the following steps:

-

Sample Preparation: The purified ¹³C-labeled RNA is dissolved in an appropriate NMR buffer, and the concentration is carefully determined. For relaxation dispersion experiments, sample concentrations are typically in the high micromolar to low millimolar range.[6]

-

NMR Data Acquisition: A series of 2D ¹H-¹³C correlation spectra are acquired at different CPMG field strengths (νCPMG) or spin-lock field strengths (ω₁). These experiments measure the effective transverse relaxation rate (R2,eff) as a function of the applied field.

-

Data Processing and Analysis: The acquired spectra are processed, and the peak intensities are used to calculate the R2,eff values. The resulting relaxation dispersion profiles (R2,eff vs. νCPMG or ω₁) are then fit to appropriate theoretical models (e.g., the Carver-Richards equation) to extract the kinetic and thermodynamic parameters of the underlying exchange process.[11]

Applications in Drug Development

The ability to probe the structure and dynamics of RNA at an atomic level has significant implications for the development of RNA-targeting therapeutics. By incorporating ¹³C labels into a target RNA, researchers can:

-

Characterize Drug-RNA Interactions: NMR can be used to monitor the chemical shift perturbations in the RNA spectrum upon the addition of a small molecule drug. This provides valuable information about the binding site and the mode of interaction.[9]

-

Elucidate the Mechanism of Action: By studying the dynamic changes in the RNA upon drug binding, it is possible to understand how the drug modulates the RNA's function. For example, a drug might work by stabilizing a particular conformation of the RNA or by inhibiting a functionally important dynamic process.

-

Facilitate Structure-Based Drug Design: High-resolution structural information of a drug-RNA complex, obtained with the aid of ¹³C labeling, can guide the rational design and optimization of more potent and selective drug candidates.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed in this guide, the following diagrams, generated using the DOT language, depict key experimental workflows and logical relationships.

References

- 1. Ligand-Detected Relaxation Dispersion NMR Spectroscopy: Dynamics of preQ1–RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamics of Ligand Binding from 13C NMR Relaxation Dispersion at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-rC Phosphoramidite-¹³C₂,d₁: A Technical Guide for Advanced RNA Structural Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) with isotopic labeling ([¹³C₂,d₁]), a critical reagent for the site-specific introduction of stable isotopes into RNA molecules for advanced structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Isotope-Labeled RNA for Structural Biology

The study of RNA structure and dynamics is fundamental to understanding its diverse biological roles, from gene regulation to catalysis. While NMR spectroscopy is a powerful tool for elucidating the three-dimensional structures and conformational dynamics of biomolecules in solution, its application to RNA has been historically challenged by spectral complexity. Larger RNA molecules exhibit severe resonance overlap and line broadening, which can obscure detailed structural analysis.[1][2]

The strategic incorporation of stable isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), into RNA provides a powerful solution to these limitations.[1][2] Site-specific isotopic labeling, achieved through the use of isotopically labeled phosphoramidites in solid-phase RNA synthesis, is particularly advantageous. This approach allows for the introduction of NMR-active nuclei at specific, functionally important positions within an RNA molecule. This targeted labeling simplifies complex NMR spectra, enables the use of advanced multi-dimensional NMR experiments, and provides a means to probe the structure and dynamics of specific residues without the complications of uniform labeling.[1][2][3]

Ac-rC Phosphoramidite-¹³C₂,d₁ is a specialized building block for the chemical synthesis of RNA, where the cytidine (B196190) base is labeled with two ¹³C atoms and one deuterium (B1214612) atom. This specific labeling pattern is designed to create an isolated spin system, which is invaluable for certain NMR experiments, particularly those aimed at characterizing RNA dynamics.[1]

Properties and Specifications of Ac-rC Phosphoramidite-¹³C₂,d₁

While a specific manufacturer's data sheet for Ac-rC Phosphoramidite-¹³C₂,d₁ was not available at the time of this writing, the following table summarizes typical specifications for high-quality, isotopically labeled phosphoramidites used in RNA synthesis, based on data for similar products. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data.

| Property | Typical Specification | Significance in RNA Synthesis and NMR |

| Chemical Structure | N⁴-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-Cytidine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, with ¹³C and ²H labels on the cytidine base. | The DMT group protects the 5'-hydroxyl for stepwise synthesis. The TBDMS group protects the 2'-hydroxyl, a key feature of RNA phosphoramidites. The cyanoethyl group protects the phosphorus, and the diisopropylamino group is the leaving group during the coupling reaction. The N-acetyl group protects the exocyclic amine of cytidine. |

| Isotopic Labeling | ¹³C₂, d₁ on the cytidine base | The specific positions of the labels are crucial for the intended NMR experiment. This labeling pattern creates an isolated ¹³C-¹H spin pair, which is ideal for relaxation dispersion experiments to study molecular motions.[1] |

| Isotopic Enrichment | > 98 atom % | High isotopic enrichment is essential for maximizing the signal from the labeled site in NMR experiments and for minimizing spectral artifacts from unlabeled species. |

| Chemical Purity | ≥ 97% by HPLC | High chemical purity is critical to ensure high coupling efficiency during solid-phase synthesis and to prevent the incorporation of impurities into the final RNA product. |

| ³¹P NMR Purity | > 99% | Indicates the purity of the phosphoramidite group, which is directly related to its reactivity and the efficiency of oligonucleotide chain elongation. |

| Coupling Efficiency | > 99% | High coupling efficiency per synthesis cycle is necessary to achieve a high yield of the full-length RNA product, especially for longer sequences. |

| Appearance | White to off-white powder | A visual indicator of product quality. |

| Storage | Store at -20°C under an inert atmosphere (e.g., Argon) | Phosphoramidites are sensitive to moisture and oxidation; proper storage is crucial to maintain their reactivity. |

Experimental Methodologies

Solid-Phase Synthesis of Isotopically Labeled RNA

The incorporation of Ac-rC Phosphoramidite-¹³C₂,d₁ into an RNA sequence is achieved via automated solid-phase synthesis. The process follows a cyclical four-step procedure for each nucleotide addition.

Workflow for Solid-Phase RNA Synthesis:

Caption: Workflow of solid-phase RNA synthesis.

Detailed Protocol for a Single Coupling Cycle:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction. The support is then washed with a neutral solvent like acetonitrile.

-

Coupling: The Ac-rC Phosphoramidite-¹³C₂,d₁ is activated with an activating agent (e.g., 5-(ethylthio)-1H-tetrazole or 4,5-dicyanoimidazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain. The coupling time is typically in the range of 5-15 minutes.

-

Capping: To prevent the elongation of chains that failed to couple in the previous step, any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole).

-

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence. After the final cycle, the RNA is cleaved from the solid support, and all protecting groups are removed using a deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine). The crude RNA is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

NMR Spectroscopy of Labeled RNA

The site-specifically ¹³C- and ²H-labeled RNA can be used in a variety of NMR experiments to probe its structure and dynamics. The introduction of an isolated ¹³C-¹H spin pair is particularly beneficial for relaxation dispersion experiments, which can characterize conformational exchange processes on the microsecond to millisecond timescale.

General Workflow for NMR-based RNA Dynamics Studies:

Caption: Workflow for RNA dynamics studies using NMR.

Protocol for Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion NMR:

CPMG relaxation dispersion experiments are used to measure the rate of chemical exchange between different conformational states of a molecule. The isolated ¹³C-¹H spin pair provided by Ac-rC Phosphoramidite-¹³C₂,d₁ is ideal for these experiments as it minimizes complications from ¹³C-¹³C scalar couplings.

-

Sample Preparation: The purified, labeled RNA is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) in 90% H₂O/10% D₂O or 99.9% D₂O, depending on the experiment. The final RNA concentration is typically in the range of 0.5 to 1.5 mM.

-

NMR Spectrometer Setup: Experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The sample temperature is carefully controlled.

-

Data Acquisition: A series of 2D ¹H-¹³C correlation spectra are acquired with a variable number of ¹³C refocusing pulses (the CPMG train) applied during a constant relaxation delay. The frequency of these pulses (ν_cpmg) is varied across the different experiments.

-

Data Analysis: The intensity of the cross-peak corresponding to the labeled cytidine is measured in each spectrum. The effective transverse relaxation rate (R₂) is calculated for each ν_cpmg value. A plot of R₂ versus ν_cpmg (a dispersion profile) is generated.

-

Modeling: The dispersion profile is fit to a suitable model of chemical exchange (e.g., a two-site exchange model) to extract kinetic parameters such as the exchange rate (k_ex) and the populations of the exchanging states, as well as the chemical shift difference between the states (Δω).

Applications in Drug Development

The detailed understanding of RNA structure and dynamics afforded by site-specific isotopic labeling has significant implications for drug development.

-

Rational Drug Design: By identifying and characterizing transient, "hidden" conformations of RNA targets, it is possible to design small molecules that bind to and stabilize these less populated but functionally important states.

-

Mechanism of Action Studies: NMR studies with labeled RNA can reveal how a drug molecule alters the conformational landscape and dynamics of its RNA target, providing insights into its mechanism of action.

-

Fragment-Based Screening: The sensitivity of NMR to the local environment makes it an excellent tool for fragment-based drug discovery, where the binding of small chemical fragments to a labeled RNA target can be detected.

Conclusion

Ac-rC Phosphoramidite-¹³C₂,d₁ and other site-specifically labeled phosphoramidites are enabling technologies that push the boundaries of RNA structural biology. By providing a means to dissect the complex NMR spectra of RNA, these reagents allow for an unprecedented level of detail in the characterization of RNA structure and dynamics. This, in turn, is paving the way for a deeper understanding of RNA function and for the development of novel RNA-targeted therapeutics. The continued development of new labeling strategies and NMR methodologies promises to further enhance the power of this approach in the years to come.

References

- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy | Semantic Scholar [semanticscholar.org]

Unlocking Molecular Insights: A Technical Guide to Ac-rC Phosphoramidite-13C2,d1 in Advanced Research

For Immediate Release

This technical guide provides an in-depth exploration of the benefits and applications of N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite with isotopic labeling at the acetyl group ([13C2] and methyl group [d1]), hereafter referred to as Ac-rC Phosphoramidite-13C2,d1. This specialized phosphoramidite (B1245037) is a powerful tool for researchers, scientists, and drug development professionals engaged in the study of nucleic acid structure, dynamics, and interactions at the atomic level.

Core Principles and Applications

This compound is a stable isotope-labeled building block used in the solid-phase synthesis of RNA oligonucleotides. The incorporation of two Carbon-13 (¹³C) atoms and one deuterium (B1214612) (d) atom into the N-acetyl group of cytidine (B196190) offers a unique isotopic signature that is invaluable for biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The primary benefit of using this labeled phosphoramidite lies in the ability to introduce a specific, high-sensitivity probe into a desired RNA sequence without significantly altering its biochemical properties. This allows for detailed investigation of:

-

RNA Structure and Conformation: The ¹³C labels provide specific NMR-active nuclei, which can be used to resolve resonance assignments in complex spectra and provide constraints for high-resolution structure determination.

-

RNA Dynamics: The unique isotopic labels can be used in advanced NMR experiments, such as relaxation dispersion, to study the conformational dynamics of RNA molecules on a wide range of timescales. This is crucial for understanding the mechanisms of ribozymes, riboswitches, and other functional RNAs.

-

RNA-Ligand Interactions: By selectively labeling the RNA, researchers can more easily monitor changes in the chemical environment upon the binding of small molecules, proteins, or other nucleic acids. This is of particular interest in drug discovery and development for identifying and characterizing novel therapeutic agents that target RNA.

-

Metabolic Labeling and Quantification: While this specific phosphoramidite is for chemical synthesis, the use of stable isotopes is a cornerstone of metabolic labeling studies to trace the fate of molecules in cellular systems and quantify their abundance.

Data Presentation: Properties and Quality Control

While specific quantitative data for this compound is not extensively published, we can infer its expected performance based on the stringent quality control measures applied to similar high-purity phosphoramidites used in therapeutic and diagnostic applications. The following table summarizes typical specifications for a standard Ac-rC phosphoramidite, which would be expected to be similar for the isotopically labeled version.

| Parameter | Specification | Method |

| Appearance | White to pale yellow powder | Visual |

| HPLC Purity | ≥ 99% | HPLC |

| ³¹P NMR Purity | ≥ 99% | ³¹P NMR |

| Water Content | ≤ 0.3% | Karl Fischer |

| Identity | Conforms to structure | ¹H NMR, MS |

| Isotopic Enrichment | Expected to be ≥ 98% for ¹³C and D | Mass Spectrometry |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis and analysis of labeled RNA oligonucleotides.

Solid-Phase Synthesis of Labeled RNA

The incorporation of this compound into an RNA oligonucleotide is achieved using a standard automated solid-phase synthesizer. The process follows a cyclical four-step procedure for each nucleotide addition: de-blocking, coupling, capping, and oxidation.[1]

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside.

-

Unlabeled RNA phosphoramidites (A, G, U) and the labeled this compound.

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

-

Oxidizing agent (e.g., iodine solution).

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane).

-

Anhydrous acetonitrile.

Procedure:

-

Synthesizer Setup: Load the solid support, phosphoramidites (including the labeled amidite at a specific port), and all necessary reagents onto the automated synthesizer.

-

Sequence Programming: Program the desired RNA sequence, specifying the cycle at which the this compound will be introduced.

-

Synthesis Initiation: Start the synthesis program. The synthesizer will perform the following steps for each cycle:

-

De-blocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling: The labeled phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing chain. Coupling times for modified phosphoramidites may need to be extended to 2-5 minutes to ensure high efficiency.[2]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Cycle Repetition: The four steps are repeated until the full-length oligonucleotide is synthesized.

Deprotection and Purification of the Labeled Oligonucleotide

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Materials:

-

Ammonium hydroxide/methylamine (AMA) solution.

-

Triethylamine trihydrofluoride (TEA·3HF) for removal of 2'-O-TBDMS groups.

-

Buffers for purification (e.g., HPLC-grade water, acetonitrile, triethylammonium (B8662869) acetate).

Procedure:

-

Base and Phosphate Deprotection: The solid support is treated with AMA solution at elevated temperatures to cleave the oligonucleotide and remove the protecting groups from the nucleobases and the phosphate backbone.

-

2'-O-Protecting Group Removal: The 2'-O-TBDMS groups are removed by treatment with TEA·3HF.

-

Purification: The crude labeled oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) (reversed-phase or anion-exchange) or polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving the use of this compound.

References

Ac-rC Phosphoramidite-13C2,d1 CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ac-rC Phosphoramidite-¹³C₂,d₁, a stable isotope-labeled building block essential for the synthesis of modified oligonucleotides. This document details its chemical properties, provides a representative experimental protocol for its use, and illustrates key workflows for its application in research and development.

Core Chemical Properties

Ac-rC Phosphoramidite-¹³C₂,d₁ is a deuterated and carbon-13 labeled version of N⁴-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. The incorporation of stable isotopes enables advanced analytical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to elucidate the structure, dynamics, and interactions of nucleic acids at an atomic level.

Table 1: Chemical Properties of Ac-rC Phosphoramidite-¹³C₂,d₁

| Property | Value | Reference |

| Molecular Formula | C₄₅¹³C₂H₆₃DN₅O₉PSi | [4][5] |

| Molecular Weight | 905.09 g/mol | [4][5] |

| Appearance | White to off-white powder | |

| Purity (unlabeled) | ≥99% (HPLC) | [6] |

| ³¹P NMR Purity (unlabeled) | ≥99% | [6] |

| Solubility | Soluble in acetonitrile (B52724), dichloromethane, and other common organic solvents used in oligonucleotide synthesis. | |

| Storage | Store at -20°C in a desiccated environment. |

Experimental Protocols

The primary application of Ac-rC Phosphoramidite-¹³C₂,d₁ is in the solid-phase synthesis of RNA oligonucleotides. The following is a representative protocol for the incorporation of this labeled phosphoramidite (B1245037) into a growing RNA chain using an automated synthesizer.

Protocol: Solid-Phase Synthesis of a ¹³C₂,d₁-Labeled RNA Oligonucleotide

Materials:

-

Ac-rC Phosphoramidite-¹³C₂,d₁

-

Unlabeled RNA phosphoramidites (A, G, U, and C)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)[7]

-

Capping solution A (e.g., Acetic anhydride (B1165640) in THF/Pyridine) and Capping solution B (e.g., N-Methylimidazole in THF)

-

Oxidizer solution (e.g., Iodine in THF/Pyridine/Water)

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

-

Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine)

-

Anhydrous acetonitrile

Procedure:

-

Preparation: Dissolve Ac-rC Phosphoramidite-¹³C₂,d₁ and all other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the phosphoramidite solutions, reagents, and the CPG column on an automated DNA/RNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition.

-

Step 1: Detritylation (Deblocking): The 5'-O-dimethoxytrityl (DMT) protecting group is removed from the nucleoside bound to the solid support by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Step 2: Coupling: The Ac-rC Phosphoramidite-¹³C₂,d₁ is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.

-

Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the iodine solution.

-

-

Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: Upon completion of the synthesis, the CPG support is treated with the cleavage and deprotection solution. This cleaves the synthesized oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., Acetyl on cytidine).

-

Purification: The crude oligonucleotide solution is collected, and the product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

-

Analysis: The final product is analyzed by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify the incorporation and position of the ¹³C₂,d₁ label.[8]

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key workflows associated with the use of Ac-rC Phosphoramidite-¹³C₂,d₁.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RNA Phosphoramidites | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Ac-rC Phosphoramidite - CAS:121058-88-6 - 山东思科捷生物技术有限公司 [sparkjadesd.com]

- 4. Ac-rC Phosphoramidite-13C2,d1_product_DataBase_PeptideDB [peptidedb.com]

- 5. Ac-rC Phosphoramidite-13C2,d1 Preis auf Anfrage | BIOZOL [biozol.de]

- 6. RNA Phosphoramidites | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling of RNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, methodologies, and applications of stable isotope labeling of RNA. It is designed to serve as a technical resource for researchers employing this powerful technique in structural biology, RNA dynamics, and drug discovery.

Introduction to Stable Isotope Labeling of RNA

Stable isotope labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or biological cell.[1] In the context of RNA research, specific atoms within RNA molecules are replaced with their heavier, non-radioactive isotopes, most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2] This subtle change in mass does not significantly alter the chemical properties or biological activity of the RNA, yet it provides a powerful handle for detection and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

The primary motivation for isotope labeling of RNA is to overcome the challenges associated with studying these molecules, particularly larger RNAs.[3][4][5] In NMR spectroscopy, isotope labeling helps to resolve signal degeneracy and reduce spectral crowding, enabling the determination of high-resolution three-dimensional structures and the study of conformational dynamics.[2][3][4][6] For mass spectrometry, stable isotopes are crucial for the quantitative analysis of RNA modifications, turnover rates, and interactions.[3][7][8][9]

Core Principles and Common Isotopes

The choice of isotope and labeling strategy depends on the specific research question and the analytical technique being used.

-

Carbon-13 (¹³C): A stable isotope of carbon, ¹³C is a key label for NMR studies. Uniform ¹³C labeling, where all carbon atoms are replaced, is a common starting point.[10][11] Atom-specific labeling, for instance at the C6 position of pyrimidines or the C2 and C8 positions of purines, can be used to simplify spectra and probe specific interactions.[12]

-

Nitrogen-15 (¹⁵N): As a component of the nucleobases, ¹⁵N is another essential isotope for NMR.[10][11] It is particularly useful for studying base pairing and RNA-protein interactions.[13] The introduction of ¹⁵N circumvents the extensive line broadening caused by the quadrupolar moment of the naturally abundant ¹⁴N.[14]

-

Deuterium (²H): Deuterium labeling is employed to simplify ¹H NMR spectra by replacing non-exchangeable protons with deuterons.[4] This reduces signal overlap and simplifies the analysis of larger RNA molecules.[15]

-

Phosphorus-31 (³¹P): While naturally 100% abundant and NMR-active, ³¹P NMR spectroscopy provides valuable information about the phosphodiester backbone of RNA and its conformation.[16][17][18]

Methodologies for Stable Isotope Labeling of RNA

There are three primary strategies for introducing stable isotopes into RNA molecules: in vivo metabolic labeling, in vitro enzymatic synthesis, and chemical synthesis.

In Vivo Metabolic Labeling

In this approach, cells or organisms are cultured in a medium where essential nutrients are replaced with their isotopically labeled counterparts.[7][19] For example, ¹³C-glucose and/or ¹⁵N-ammonium salts can be used as the sole carbon and nitrogen sources, leading to the incorporation of these isotopes into newly synthesized biomolecules, including RNA.[10][11]

Applications:

Experimental Workflow for In Vivo Metabolic Labeling:

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope labeling and segmental labeling of larger RNAs for NMR structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Phosphorus-31 nuclear magnetic resonance of double- and triple-helical nucleic acids. Phosphorus-31 chemical shifts as a probe of phosphorus-oxygen ester bond torsional angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A study of the conformation of 5S RNA by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 19. proteomics.medium.com [proteomics.medium.com]

Unveiling RNA's Dynamic Landscape: A Technical Guide to Ac-rC Phosphoramidite-¹³C₂,d₁

For Immediate Release

In the intricate world of molecular biology, understanding the dynamic nature of Ribonucleic Acid (RNA) is paramount for deciphering its multifaceted roles in cellular processes and for the development of novel therapeutics. The strategic introduction of stable isotopes into RNA molecules has revolutionized the use of Nuclear Magnetic Resonance (NMR) spectroscopy to study these dynamics. This technical guide provides an in-depth exploration of N-acetyl-2'-O-TBDMS-5'-O-DMT-cytidine-³'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, specifically the isotopically labeled variant Ac-rC Phosphoramidite-¹³C₂,d₁, and its pivotal role in advancing our understanding of RNA dynamics.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of RNA structure and function. It details the core principles of using this labeled phosphoramidite (B1245037), experimental methodologies, and its application in a key biological system.

Core Principles: The Power of Isotope Labeling in NMR

Standard NMR analysis of large RNA molecules is often hampered by spectral complexity, including signal overlap and line broadening.[1][2] The site-specific incorporation of stable isotopes like Carbon-13 (¹³C) and Deuterium (²H or d) helps to overcome these challenges.[1][2]

Ac-rC Phosphoramidite-¹³C₂,d₁ is a chemically synthesized building block used in solid-phase RNA synthesis. While the exact commercial specifications for the "¹³C₂,d₁" designation can vary, it typically refers to the labeling of two carbon atoms and one hydrogen atom with their respective stable isotopes within the cytidine (B196190) nucleobase. A common and highly effective labeling pattern for studying RNA dynamics is [6-¹³C-5-²H]-cytidine, which provides an isolated ¹H-¹³C spin pair, simplifying NMR spectra and enabling the precise measurement of molecular motions. This specific labeling eliminates complex ¹³C-¹³C scalar and dipolar couplings, which would otherwise complicate relaxation measurements.

The primary application of Ac-rC Phosphoramidite-¹³C₂,d₁ is in NMR-based relaxation dispersion experiments. These techniques are powerful for characterizing transient, low-population "excited states" of RNA that are often critical for its biological function but invisible to conventional structural biology methods. By monitoring the relaxation rates of the ¹³C nucleus, researchers can extract kinetic and thermodynamic parameters of these conformational exchanges, providing a detailed picture of the RNA's dynamic landscape.

Experimental Protocol: Probing RNA Dynamics with NMR Relaxation Dispersion

The following protocol outlines the key steps for utilizing Ac-rC Phosphoramidite-¹³C₂,d₁ to study RNA dynamics using NMR relaxation dispersion. This protocol is exemplified by the study of the Human Immunodeficiency Virus type 1 (HIV-1) Trans-activation Response (TAR) element, a well-characterized RNA motif that undergoes functionally important conformational changes.[3][4]

1. Synthesis of Isotopically Labeled RNA:

-

Solid-Phase Synthesis: The RNA of interest, such as the HIV-1 TAR RNA, is synthesized on an automated DNA/RNA synthesizer using phosphoramidite chemistry.

-

Incorporation of Labeled Monomer: During the synthesis cycle, Ac-rC Phosphoramidite-¹³C₂,d₁ is introduced at the desired position(s) within the RNA sequence.

-

Deprotection and Purification: Following synthesis, the RNA is cleaved from the solid support, and all protecting groups are removed. The full-length, labeled RNA is then purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) followed by electroelution or high-performance liquid chromatography (HPLC).

2. NMR Sample Preparation:

-

The purified, labeled RNA is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 0.1 mM EDTA).

-

The sample is annealed by heating to 95°C for 5 minutes and then snap-cooling on ice to ensure proper folding.

-

The final sample is concentrated to ≥1 mM for optimal signal-to-noise in NMR experiments.[2]

3. NMR Data Acquisition:

-

All NMR experiments are performed on a high-field NMR spectrometer (e.g., 800 MHz or higher) equipped with a cryogenic probe.

-

¹³C R₁ρ Relaxation Dispersion Experiments: A series of 1D or 2D ¹³C R₁ρ experiments are recorded at various spin-lock field strengths (ω_SL_).[2] These experiments measure the relaxation rate of the ¹³C nucleus in the rotating frame.

-

Data is collected at a constant temperature (e.g., 25°C).

4. Data Analysis:

-

The intensity of the NMR signals is measured at each spin-lock field strength to calculate the R₁ρ relaxation rates.

-

The resulting relaxation dispersion profiles (R₁ρ vs. ω_SL_) are then fit to theoretical models (e.g., the Carver-Richards equations) to extract the kinetic parameters (k_ex_, the rate of conformational exchange) and the populations of the ground and excited states (p_A_ and p_B_).

-

The chemical shift difference (Δω) between the exchanging states is also determined, providing structural information about the excited state.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from NMR relaxation dispersion studies using ¹³C-labeled RNA. The values presented are illustrative and will vary depending on the specific RNA system and experimental conditions.

Table 1: NMR Relaxation Parameters for a ¹³C-labeled Cytidine in a Dynamic RNA Region

| Parameter | Symbol | Typical Value Range | Unit |

| Longitudinal Relaxation Rate | R₁ | 1 - 5 | s⁻¹ |

| Transverse Relaxation Rate | R₂ | 10 - 100 | s⁻¹ |

| Heteronuclear NOE | ¹³C{¹H} NOE | 0.6 - 0.9 | dimensionless |

Table 2: Kinetic and Thermodynamic Parameters from Relaxation Dispersion Analysis

| Parameter | Symbol | Typical Value Range | Unit |

| Exchange Rate | k_ex_ | 100 - 5000 | s⁻¹ |

| Ground State Population | p_A_ | 95 - 99.9 | % |

| Excited State Population | p_B_ | 0.1 - 5 | % |

| Chemical Shift Difference | Δω | 1 - 10 | ppm |

Case Study: HIV-1 TAR RNA Dynamics and Drug Development

The HIV-1 TAR RNA is a critical regulatory element for viral transcription and a prime target for antiviral drug development.[3] Its function is intimately linked to its ability to adopt different conformations to interact with viral and host proteins. NMR studies utilizing site-specific isotopic labeling have been instrumental in characterizing the dynamic equilibrium of TAR RNA.

The bulge region of TAR is particularly dynamic and undergoes conformational exchange on the microsecond-to-millisecond timescale.[4] By incorporating Ac-rC Phosphoramidite-¹³C₂,d₁ into this region, researchers can directly probe these motions. The data obtained from relaxation dispersion experiments can reveal the presence of a low-population "excited" state where the bulge structure is altered, potentially representing a conformation that is competent for binding to the viral Tat protein or host factors.

This detailed understanding of TAR's conformational landscape is crucial for structure-based drug design. Small molecules can be designed to bind to and stabilize either the ground state or the excited state, thereby inhibiting the conformational changes necessary for viral replication. NMR can be further used to screen for and characterize the binding of small molecule fragments to the labeled TAR RNA, providing a powerful platform for the discovery of novel anti-HIV therapeutics.

Visualizing the Workflow and Biological Context

Diagram 1: Experimental Workflow for Studying RNA Dynamics

Workflow for studying RNA dynamics using labeled phosphoramidites.

Diagram 2: Role of TAR Dynamics in HIV-1 Transcription

Conformational dynamics of HIV-1 TAR RNA in transcription activation.

References

- 1. Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of complete HIV-1 TAR RNA portray a dynamic platform poised for protein binding and structural remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shortening the HIV-1 TAR RNA Bulge by a Single Nucleotide Preserves Motional Modes over a Broad Range of Time Scales - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Isotopic Labeling: A Technical Guide to Ac-rC Phosphoramidite-13C2,d1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, applications, and methodologies surrounding the use of Acetyl-ribo-Cytidine (Ac-rC) Phosphoramidite (B1245037) labeled with two Carbon-13 isotopes and one deuterium (B1214612) atom (Ac-rC Phosphoramidite-¹³C₂,d₁). While direct commercial suppliers for this specific isotopic distribution are scarce, indicating its likely nature as a custom synthesis product, this guide provides comprehensive information based on commercially available analogs and established protocols for isotopically labeled phosphoramidites. The primary applications of such molecules are in nuclear magnetic resonance (NMR) for high-resolution structural studies of nucleic acids and their interactions, and as internal standards for mass spectrometry-based quantification.

Quantitative Data Summary

The specifications for isotopically labeled phosphoramidites are critical for experimental success. While data for the exact ¹³C₂,d₁ variant is not publicly available, the following table provides representative data for commercially available, closely related labeled phosphoramidites, such as uniformly ¹³C-labeled cytidine (B196190) phosphoramidites. These values serve as a benchmark for researchers sourcing custom syntheses.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥ 95% | HPLC, ³¹P NMR |

| Isotopic Enrichment | > 98 atom % | Mass Spectrometry |

| Appearance | White to off-white powder | Visual Inspection |

| Solubility | Soluble in acetonitrile (B52724) | Standard Solubility Test |

| Storage | -20°C under inert gas (Argon) | Manufacturer Recommendation |

Experimental Protocols

The incorporation of Ac-rC Phosphoramidite-¹³C₂,d₁ into an oligonucleotide sequence follows the standard solid-phase phosphoramidite synthesis cycle. However, special considerations are necessary due to the unique nature of the modified, isotopically labeled reagent.

Objective: To site-specifically incorporate Ac-rC Phosphoramidite-¹³C₂,d₁ into a custom RNA oligonucleotide using an automated solid-phase synthesizer.

Materials:

-

Ac-rC Phosphoramidite-¹³C₂,d₁ (custom synthesis)

-

Standard RNA phosphoramidites (A, G, U, C) and solid support (e.g., CPG)

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M DCI or 0.45 M Tetrazole in acetonitrile)

-

Capping reagents (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing agent (Iodine in THF/water/pyridine)

-

Deblocking agent (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)

Protocol:

-

Reagent Preparation: Dissolve the Ac-rC Phosphoramidite-¹³C₂,d₁ in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M). Ensure the solvent is completely anhydrous to prevent hydrolysis of the phosphoramidite.

-

Synthesizer Setup: Install the phosphoramidite vial on the synthesizer in a designated port for modified bases. Program the desired RNA sequence, specifying the cycle at which the labeled cytidine is to be incorporated.

-

Synthesis Cycle: The standard cycle consists of four steps: deblocking, coupling, capping, and oxidation.

-

Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain on the solid support.

-

Coupling: This is the critical step for incorporating the labeled amidite. The synthesizer delivers the activator and the Ac-rC Phosphoramidite-¹³C₂,d₁ to the synthesis column. Crucially, the coupling time for modified phosphoramidites should be extended. While standard bases couple in approximately 30 seconds, a coupling time of 5 to 15 minutes is recommended for labeled or otherwise modified phosphoramidites to ensure high coupling efficiency.[1][2][3] A double or triple coupling step can also be programmed to maximize incorporation.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (including the acetyl group on the cytidine) are removed by incubation with the AMA solution at an elevated temperature (e.g., 65°C for 15-20 minutes).

-

Purification and Analysis: The crude, labeled oligonucleotide is purified using methods such as HPLC or PAGE. The final product's identity and purity are confirmed by mass spectrometry (to verify the incorporation of the heavy isotopes) and analytical HPLC.[4][5]

Visualizing Workflows and Pathways

Diagram of the Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

Caption: Workflow for incorporating a labeled phosphoramidite via automated solid-phase synthesis.

Diagram of an Application Pathway: Protein-RNA Interaction Study using NMR

Caption: Application of a ¹³C-labeled RNA in studying protein-RNA interactions by NMR spectroscopy.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]

- 5. idtdna.com [idtdna.com]

Methodological & Application

Application Note and Protocol for Solid-Phase Synthesis of RNA using Ac-rC Phosphoramidite-¹³C₂,d₁

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the automated solid-phase synthesis of RNA oligonucleotides incorporating the isotopically labeled monomer, N⁴-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(t-butyldimethylsilyl)-[¹³C₂,d₁]-cytidine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite (Ac-rC Phosphoramidite-¹³C₂,d₁). The inclusion of carbon-13 and deuterium (B1214612) labels provides a valuable tool for structural and dynamic studies of RNA using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction

The chemical synthesis of RNA oligonucleotides via the phosphoramidite (B1245037) method on solid supports is a cornerstone of nucleic acid research and therapeutic development. This cyclical process, involving de-blocking, coupling, capping, and oxidation, allows for the precise, site-specific incorporation of modified or isotopically labeled nucleosides.[1] The use of Ac-rC Phosphoramidite-¹³C₂,d₁ enables the introduction of stable isotopes at defined positions within an RNA sequence, facilitating detailed structural and mechanistic studies.[2] The acetyl (Ac) protecting group on the exocyclic amine of cytidine (B196190) is a standard protection strategy in RNA synthesis.[1][3]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1. All reagents should be of anhydrous grade and handled under an inert atmosphere to prevent moisture contamination.

Table 1: Materials and Reagents for Solid-Phase RNA Synthesis

| Reagent | Function | Typical Concentration/Supplier |

| Ac-rC Phosphoramidite-¹³C₂,d₁ | Isotopically labeled building block | As required |

| Unlabeled RNA Phosphoramidites (A, G, U) | Standard building blocks | 0.1 M in anhydrous acetonitrile |

| Controlled Pore Glass (CPG) Solid Support | Initial nucleoside for synthesis | As required |

| Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Deblocking agent (removes 5'-DMT group) | 3% (v/v) |

| 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT) | Activator for coupling reaction | 0.25 M in anhydrous acetonitrile |

| Acetic Anhydride/2,6-Lutidine/THF (Cap A) | Capping reagent | Standard synthesizer formulation |

| N-Methylimidazole/THF (Cap B) | Capping reagent | Standard synthesizer formulation |

| Iodine (I₂) in THF/Water/Pyridine | Oxidizing agent | 0.02 M |

| Anhydrous Acetonitrile | Washing and reaction solvent | RNA synthesis grade |

| Ethanolic Methylamine (B109427)/Aqueous Methylamine (EMAM) | Cleavage and deprotection solution | 1:1 mixture of 10M methylamine in ethanol (B145695) and water |

| Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 2'-O-silyl deprotection reagent | As specified in deprotection protocol |

| Dimethylsulfoxide (DMSO), anhydrous | Solvent for 2'-O-silyl deprotection | Anhydrous grade |

| Triethylamine (TEA) | Quenching agent | Reagent grade |

Experimental Protocol

The solid-phase synthesis of RNA using Ac-rC Phosphoramidite-¹³C₂,d₁ is performed on an automated DNA/RNA synthesizer. The following protocol outlines the key steps in the synthesis cycle.

Synthesizer Setup

-

Install the solid support column containing the initial nucleoside.

-

Load the Ac-rC Phosphoramidite-¹³C₂,d₁ and other required phosphoramidites, along with all necessary reagents, onto the synthesizer.

-

Program the desired RNA sequence, ensuring the correct cycle is designated for the incorporation of the labeled cytidine.

Synthesis Cycle

The synthesis proceeds through a repeated four-step cycle for each nucleotide addition. A workflow diagram is presented in Figure 1.

References

Application Notes and Protocols for Deprotection of RNA Synthesized with Ac-rC Phosphoramidite-¹³C₂,d₁

Abstract

This document provides detailed application notes and experimental protocols for the deprotection of ribonucleic acid (RNA) oligomers synthesized using N⁴-Acetyl-2'-O-TBDMS-5'-O-DMT-Cytidine-¹³C₂,d₁-3'-CEP-Phosphoramidite. The incorporation of stable isotopes like ¹³C and deuterium (B1214612) (d) into RNA is a powerful technique for structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1][2] The N⁴-acetyl (Ac) protecting group on cytidine (B196190) is favored in many RNA synthesis strategies, particularly in "UltraFAST" deprotection schemes.[3][4][5] This guide outlines the standard and alternative deprotection methodologies, presents quantitative data for reaction conditions, and provides step-by-step protocols for researchers, scientists, and professionals in drug development.

Application Notes

Principle of RNA Deprotection

Solid-phase synthesis of RNA using phosphoramidite (B1245037) chemistry involves the use of several protecting groups to prevent unwanted side reactions during chain elongation. Following synthesis, these groups must be removed to yield the final, functional RNA molecule. For RNA synthesized with Ac-rC Phosphoramidite-¹³C₂,d₁, the key deprotection steps are:

-

Cleavage from Solid Support: The synthesized RNA chain is covalently linked to a solid support (e.g., controlled pore glass, CPG) via a succinate (B1194679) or other cleavable linker. This bond must be broken to release the oligonucleotide.

-

Phosphate (B84403) Group Deprotection: The phosphate backbone is protected during synthesis, typically with a 2-cyanoethyl (CE) group. This group is labile to basic conditions.

-

Exocyclic Amine (Base) Deprotection: The exocyclic amine of cytidine is protected with an acetyl (Ac) group. Adenine (A) and guanine (B1146940) (G) are also protected (e.g., with benzoyl (Bz) and isobutyryl (iBu) or dimethylformamidine (dmf), respectively). These groups are removed by aminolysis. The Ac group on cytidine is significantly more labile than traditional benzoyl protection, allowing for faster deprotection times.[3][4][6]

-

2'-Hydroxyl Group Deprotection: The 2'-hydroxyl group of the ribose sugar is protected, commonly with a tert-butyldimethylsilyl (TBDMS) group. This silyl (B83357) ether is stable to basic conditions but is efficiently removed using a fluoride (B91410) source.

The isotopic labels (¹³C₂,d₁) on the cytidine base are stable covalent modifications and are unaffected by standard deprotection procedures.

Deprotection Strategies

The choice of deprotection strategy is primarily dictated by the stability of any other modifications present in the RNA sequence (e.g., fluorescent dyes, other modified bases). The use of Ac-rC is compatible with several deprotection protocols, ranging from ultra-fast to mild.

-

UltraFAST Deprotection (AMA): This is a widely used and highly efficient method that utilizes a 1:1 mixture of aqueous Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) and aqueous Methylamine (MA).[4][5] It is the preferred method for standard RNA sequences due to its speed. The use of Ac-rC is mandatory for this method to prevent base modification of cytidine.[3][4][7]

-

Standard Deprotection (Ammonium Hydroxide): Concentrated ammonium hydroxide can be used alone for base deprotection and cleavage. This method is slower than AMA but is a reliable standard.

-

Mild Deprotection (Potassium Carbonate): For RNA containing very base-sensitive modifications, an "UltraMILD" approach using 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol (B129727) can be employed.[3][4] This method selectively removes base protecting groups like Pac-dA, iPr-Pac-dG, and Ac-rC, but requires the use of phenoxyacetic anhydride (B1165640) (Pac₂O) in the capping step.[3]

-

2'-Hydroxyl Deprotection: This step is performed after the initial base deprotection and cleavage. The most common reagent is Triethylamine trihydrofluoride (TEA·3HF). Other fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF) can also be used, but may not be compatible with all downstream purification methods.[3]

Data Presentation: Deprotection Conditions

The following table summarizes common deprotection conditions for the first step (cleavage and base/phosphate deprotection).

| Method | Reagent Composition | Temperature | Time | Compatibility Notes | Reference |

| UltraFAST | 1:1 (v/v) 30% NH₄OH / 40% Methylamine (AMA) | 65 °C | 10 - 15 minutes | Required for Ac-rC to prevent side reactions. Not suitable for many base-sensitive dyes. | [3][4][5] |

| Standard | Concentrated NH₄OH (28-30%) | 55 °C | 4 - 8 hours | Slower method, compatible with standard protecting groups. | [3] |

| Standard (Room Temp) | Concentrated NH₄OH (28-30%) | Room Temp | 12 - 17 hours | Slower, but gentler than heating. | [3] |

| UltraMILD | 0.05 M K₂CO₃ in anhydrous Methanol | Room Temp | 4 hours | Requires UltraMILD phosphoramidites and capping reagents (Pac₂O). For highly sensitive modifications. | [3][4] |

| Alternative Mild | tert-Butylamine/water 1:3 (v/v) | 60 °C | 6 hours | Effective for deprotecting A, C, and dmf-dG. | [3][5] |

Experimental Protocols

Protocol 1: UltraFAST Two-Step Deprotection (AMA and TEA·3HF)

This is the recommended protocol for standard RNA sequences synthesized with Ac-rC phosphoramidite.

Materials:

-

Synthesized RNA on solid support (e.g., CPG column)

-

AMA solution: 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (28-30%) and aqueous Methylamine (40%)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

RNA Quenching Buffer (e.g., Glen Research 60-4120) or n-Butanol

-

RNase-free microcentrifuge tubes and pipette tips

Procedure:

Step 1: Cleavage, Base, and Phosphate Deprotection

-

Place the synthesis column in a suitable holder or attach it to a syringe.

-

Slowly pass 1.0 mL of AMA solution through the column. Collect the eluate in a 2.0 mL RNase-free, screw-cap microcentrifuge tube.

-

Seal the tube tightly.

-

Heat the tube at 65 °C for 15 minutes in a heating block or water bath.

-

After heating, cool the tube to room temperature.

-

Carefully open the tube in a fume hood and evaporate the AMA solution to dryness using a vacuum concentrator (e.g., SpeedVac). Do not apply heat during this step to avoid loss of the 5'-DMT group if DMT-on purification is planned.

Step 2: 2'-TBDMS Group Deprotection

-

Resuspend the dried RNA pellet in 100 µL of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. If needed, gently warm at 65 °C for 5 minutes.[3]

-

Add 125 µL of TEA·3HF to the DMSO/RNA solution. Caution: HF is corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

-

Mix well by gentle vortexing.

-

Incubate the reaction at 65 °C for 2.5 hours.[3]

-

After incubation, cool the reaction to room temperature.

-

Quench the reaction by adding 1.75 mL of RNA Quenching Buffer. The sample is now ready for purification (e.g., cartridge purification, HPLC, or PAGE). Alternatively, precipitate the RNA by adding n-butanol.

Protocol 2: Mild Two-Step Deprotection (K₂CO₃ and TEA·3HF)

This protocol is intended for RNA containing highly base-sensitive modifications. It requires the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-rC) and phenoxyacetic anhydride capping chemistry.

Materials:

-

Synthesized RNA on solid support

-

0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol

-

Anhydrous DMSO

-

Triethylamine trihydrofluoride (TEA·3HF)

-

RNA Quenching Buffer or n-Butanol

-

RNase-free microcentrifuge tubes and pipette tips

Procedure:

Step 1: Cleavage, Base, and Phosphate Deprotection

-

Prepare the 0.05 M K₂CO₃ in methanol solution.

-

Using a syringe, pass 2.0 mL of the K₂CO₃ solution through the synthesis column, collecting the eluate in a 2.0 mL RNase-free tube.

-

Seal the tube and let it stand at room temperature for 4 hours.[3][4]

-

Neutralize the solution by adding a suitable buffer if required by the downstream purification method.

-

Evaporate the solution to dryness using a vacuum concentrator.

Step 2: 2'-TBDMS Group Deprotection

-

Follow Step 2 (points 1-6) from Protocol 2.1 above.

Visualization of Workflows

Diagram: Overall RNA Synthesis and Deprotection Workflow

Caption: Workflow for RNA synthesis, deprotection, and analysis.

Diagram: Deprotection Method Selection Logic

Caption: Logic for selecting the appropriate deprotection protocol.

Quality Control and Analysis

Post-deprotection, it is crucial to verify the integrity and purity of the synthesized RNA. The isotopic labels introduce a predictable mass shift that can be confirmed by mass spectrometry.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for analyzing oligonucleotides.[8] It provides information on the purity of the full-length product and confirms its molecular weight, thereby verifying the success of the deprotection and the incorporation of the ¹³C₂,d₁-labeled cytidine.

-

High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC can be used to purify the RNA and assess its purity based on retention time.

-

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can resolve the full-length product from shorter failure sequences, providing a visual assessment of purity.

Successful deprotection is characterized by the absence of peaks corresponding to incompletely deprotected species in the mass spectrum and a single major peak in the HPLC or PAGE analysis.

This document is for research use only and is intended as a guide. Protocols may need to be optimized for specific sequences or modifications.

References

- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy | Semantic Scholar [semanticscholar.org]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]

purification of Ac-rC Phosphoramidite-13C2,d1 labeled RNA oligonucleotides

Application Note & Protocol

Topic: Purification and Analysis of Ac-rC Phosphoramidite-¹³C₂,d₁ Labeled RNA Oligonucleotides

Audience: Researchers, scientists, and drug development professionals.